molecular formula C21H25FN2O3S B3581048 1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one

1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one

Cat. No.: B3581048
M. Wt: 404.5 g/mol
InChI Key: WPKMTGIDVHYDHC-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorinated aromatic ring, a sulfonylpiperazine moiety, and a propanone group

Preparation Methods

The synthesis of 1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group transformations. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperazine Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets. The sulfonylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Properties

IUPAC Name

1-[5-fluoro-2-methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-4-21(25)18-14-19(22)20(13-16(18)3)23-9-11-24(12-10-23)28(26,27)17-7-5-15(2)6-8-17/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMTGIDVHYDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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